3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde
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Overview
Description
3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde is a synthetic organic compound belonging to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other aromatic compounds, which typically undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
For instance, it might affect the release of acetylcholine at the cholinergic synapsis, which permits the transmission of neural pulses .
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under reflux conditions in ethanol.
Introduction of the fluorophenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the pyrazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carboxylic acid.
Reduction: 3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(4-bromophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde
- 3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde
- 3-{4-[(4-methylphenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde
Uniqueness
3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-20-10-6-17(7-11-20)16-28-22-12-8-18(9-13-22)23-19(15-27)14-26(25-23)21-4-2-1-3-5-21/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPQHNVTQGKINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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